molecular formula C24H20Cl2N2O2S B2739919 6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one CAS No. 338957-61-2

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one

Cat. No. B2739919
CAS RN: 338957-61-2
M. Wt: 471.4
InChI Key: DAJCNTBNWXQULY-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

A study focused on a series of quinazolin-4(3H)ones, highlighting their preparation and evaluation for antimicrobial activity. These compounds were found to exhibit remarkable antibacterial and antifungal activities, as determined by the broth dilution method against Gram-positive and Gram-negative bacteria, as well as against fungi like C. albicans, A. niger, and A. clavatus (N. Patel, V. Patel, Hemant R. Patel, Faiyazalam M. Shaikh, Jaymin C. Patel, 2010).

Structural Analysis and Molecular Interactions

Another research explored the hydrogen-bonded structures of quinazolin-4(3H)ones, providing insight into their molecular interactions. This study is crucial for understanding the behavior of such compounds in biological systems and may contribute to the development of new pharmaceuticals (Silvia Cruz, J. Quiroga, J. M. de la Torre, J. Cobo, J. N. Low, C. Glidewell, 2006).

Antitumor and Analgesic Activities

Investigations into quinazolin-4(3H)-ones have also revealed their potential in antitumor and analgesic applications. For example, certain derivatives demonstrated broad-spectrum antitumor effectiveness across various cancer cell lines, suggesting these compounds as promising templates for developing more potent antitumor agents (Nagwa M. Abdel Gawad, Hanan H. Georgey, Riham M. Youssef, Nehad A. El-Sayed, 2010). Additionally, compounds synthesized with 4(3H)-quinazolinone rings were found to have significant analgesic activity, further highlighting the versatile therapeutic potential of these molecules (Osarumwense Peter Osarodion, 2023).

Antihypertensive Effects

Quinazolin-4(3H)-ones linked with isoxazole derivatives have been synthesized and shown to exhibit potent antihypertensive activity in vivo, comparable to clinically used drugs like prazosin. This suggests their potential use in treating hypertension through α1-adrenergic receptor blockade (M. Rahman, Ankita Rathore, A. Siddiqui, Gazala Parveen, M. Shahar Yar, 2014).

Anti-Inflammatory Properties

Research into quinazolin-4(3H)-ones also encompasses their anti-inflammatory properties. Compounds with specific substitutions have shown promise as gastric sparing anti-inflammatory agents, indicating potential for therapeutic applications without the gastrointestinal side effects commonly associated with such treatments (E. Manivannan, S. Chaturvedi, 2011).

properties

IUPAC Name

6,8-dichloro-3-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)sulfanylmethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2S/c1-14-5-4-6-15(2)23(14)28-21(13-31-18-9-7-17(30-3)8-10-18)27-22-19(24(28)29)11-16(25)12-20(22)26/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJCNTBNWXQULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CSC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one

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